5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This scaffold combines a pyrazole ring fused with a benzoxazine moiety, offering structural rigidity and diverse substitution patterns. The 3-chlorophenyl and phenyl groups at positions 5 and 2, respectively, contribute to its electronic and steric properties, influencing biological activity and solubility.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-17-10-6-9-16(13-17)22-25-20(18-11-4-5-12-21(18)26-22)14-19(24-25)15-7-2-1-3-8-15/h1-13,20,22H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYAFSDSZYHOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of chalcones with hydrazine hydrate under specific conditions. One common method includes the use of microwave-assisted synthesis, which offers a rapid and high-yielding approach compared to conventional methods . The reaction conditions often involve solvent-free environments, which are more environmentally friendly and efficient .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of benzoxazines have shown promising results against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The synthesis of novel derivatives led to compounds with IC50 values ranging from 7.84 to 16.2 µM, indicating significant anti-proliferative activity .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 7.84 |
| Compound B | MDA-MB-231 | 12.5 |
| Compound C | MIA PaCa-2 | 16.2 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Certain derivatives have demonstrated effectiveness against various bacterial strains and fungi, including Candida albicans and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies indicated that modifications in the phenyl rings could enhance antimicrobial activity .
Table 2: Antimicrobial Activity of Selected Derivatives
| Derivative | Target Organism | Activity Level |
|---|---|---|
| Derivative X | Candida albicans | Moderate |
| Derivative Y | Pseudomonas aeruginosa | Strong |
Synthetic Applications
The synthesis of 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through various methods involving cyclization reactions of appropriate precursors. Recent advancements in synthetic strategies have focused on optimizing yields and reducing reaction times while maintaining the integrity of the heterocyclic structure .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique electronic properties. Research indicates that derivatives may serve as organic semiconductors or components in photonic devices due to their stability and electronic characteristics .
Case Study 1: Anticancer Efficacy Evaluation
A study conducted by Ahmed et al. synthesized a series of benzoxazine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that structural variations significantly impacted the efficacy of these compounds in inhibiting cell proliferation .
Case Study 2: Antimicrobial Screening
In another investigation, a range of synthesized derivatives was screened for antimicrobial activity against common pathogens. The findings revealed that certain modifications enhanced the compounds' effectiveness against resistant strains .
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and related compounds:
Structural and Electronic Modifications
- Halogen Substituents : Chlorine and fluorine at the 5- and 9-positions (e.g., ) improve binding to hydrophobic pockets in enzymes like cholinesterases. Bromine () offers steric bulk but may reduce metabolic stability.
- Ring Size : Replacement of benzoxazepine (7-membered) with benzoxazine (6-membered) increases target affinity due to reduced ring strain and optimized volume .
Pharmacological Implications
- Cholinesterase Inhibition : Benzoxazine derivatives show promise in Alzheimer’s research, with docking studies () highlighting the importance of substituent volume and ring size.
- Antimicrobial Activity : Halogenated analogs (e.g., ) exhibit fungicidal activity, though potency varies with substituent electronegativity .
- Bioavailability : Lipinski and Veber rule compliance () is common among these compounds, suggesting favorable oral absorption.
Biological Activity
5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique bicyclic structure that contributes to its biological activity. The predicted boiling point is approximately 513.1°C, with a density of about 1.31 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C22H16ClN2O |
| Molar Mass | 364.83 g/mol |
| Boiling Point | 513.1 ± 60.0 °C |
| Density | 1.31 ± 0.1 g/cm³ |
Anticancer Properties
Recent studies have demonstrated that derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines exhibit promising anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
In addition to anticancer properties, some studies suggest that this class of compounds may possess anti-inflammatory effects. This activity could be attributed to the modulation of inflammatory mediators and pathways, although specific mechanisms for this compound require further investigation.
Case Studies
Case Study 1: Antiproliferative Activity
A study investigating the antiproliferative effects of related compounds found that certain derivatives significantly inhibited the growth of cancer cells in vitro. The results indicated that these compounds could be potential candidates for further development as anticancer agents .
Case Study 2: Mechanistic Insights
Research into the mechanistic pathways revealed that the compound may interact with specific cellular targets involved in cancer progression. For example, it was noted that these compounds could inhibit key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and proliferation .
Q & A
Q. Tables
| Bioavailability Criteria | Thresholds | Example Compound Compliance |
|---|---|---|
| Molecular Weight (g/mol) | <500 | 396.8 (Compliant) |
| logP | <5 | 3.2 (Compliant) |
| Polar Surface Area (Ų) | <140 | 65 (Compliant) |
| Rotatable Bonds | ≤10 | 4 (Compliant) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
